molecular formula C5H9NO3 B140467 N-Formylglycine ethyl ester CAS No. 3154-51-6

N-Formylglycine ethyl ester

Cat. No. B140467
M. Wt: 131.13 g/mol
InChI Key: GMBCCEOJUWMBPF-UHFFFAOYSA-N
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Patent
US05329012

Procedure details

A hot solution of sodium formate (150 g) in formic acid (200 mL) was added to a hot solution of glycine ethyl ester hydrochloride (228.7 g; 1.64 mol) in hot formic acid (250 mL). This was allowed to stir at room temperature for 1 hour (sodium chloride separated). Small portions of acetic anhydride (450 g) were added to the well-stirred suspension as an exothermic reaction ensued. The suspension was stirred overnight, the solid was filtered and the filtrate was distilled in vacuo to remove excess reagents. The residue was filtered and then distilled to give N-formylglycine ethyl ester (182 g; 85%) as a colorless liquid having a bp 105°-100° C. under vacuum.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
228.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([O-])=[O:2].[Na+].Cl.[CH2:6]([O:8][C:9](=[O:12])[CH2:10][NH2:11])[CH3:7]>C(O)=O>[CH2:6]([O:8][C:9](=[O:12])[CH2:10][NH:11][CH:1]=[O:2])[CH3:7] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
228.7 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(sodium chloride separated)
ADDITION
Type
ADDITION
Details
Small portions of acetic anhydride (450 g) were added to the well-stirred suspension as an exothermic reaction
STIRRING
Type
STIRRING
Details
The suspension was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the solid was filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled in vacuo
CUSTOM
Type
CUSTOM
Details
to remove excess reagents
FILTRATION
Type
FILTRATION
Details
The residue was filtered
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(CNC=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 182 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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